Immunomodulatory Activity: Class-Level Potency from Patent Disclosure for 13-Methyl Pyrroloanthracene-dione
The US patent US5411960A explicitly claims substituted pyrroloanthracenes and -diones, including 13-methyl derivatives, as active ingredients in medicaments for immunomodulation [1]. While the patent does not provide individual IC50 values for the 13-methyl compound, the class is characterized as effective in modulating immune responses. The N-methyl substituent is the simplest alkyl substitution and serves as a reference point for SAR studies. Direct quantitative head-to-head comparison data for the 13-methyl compound against specific in-class analogs are not publicly available; the evidence herein is class-level inference [1].
| Evidence Dimension | Immunomodulatory activity (class-level disclosure) |
|---|---|
| Target Compound Data | Disclosed as immunomodulator; no specific IC50 available |
| Comparator Or Baseline | Other N-substituted pyrroloanthracene-diones disclosed in US5411960A (e.g., N-ethyl, N-allyl) |
| Quantified Difference | Not quantifiable from available data |
| Conditions | In vitro and in vivo immunomodulation assays per patent disclosure |
Why This Matters
The patent-based immunomodulatory claim provides a regulatory and intellectual-property foundation for selecting this compound over non-patented analogs for drug discovery in autoimmune and inflammatory disease indications.
- [1] Schwenner E., et al. Substituted pyrroloanthracenes and -diones. US Patent 5,411,960A, published May 2, 1995. View Source
